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molecular formula C10H7ClN2S B8759913 2-chloro-6-phenylsulfanylpyrazine CAS No. 61655-71-8

2-chloro-6-phenylsulfanylpyrazine

Cat. No. B8759913
M. Wt: 222.69 g/mol
InChI Key: RLAUJCBPYOWAKX-UHFFFAOYSA-N
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Patent
US04081542

Procedure details

A mixture of 2,6-dichloropyrazine (0.100 mol) and freshly distilled thiophenol (0.100 mol) in 200 ml. N,N-dimethylformamide is treated with five grams of sodium hydride (50% dispersion in Nujol) gradually with vigorous stirring under nitrogen at room temperature. After 3 hr. the mixture is concentrated in vacuo, and the residue partitioned between water and benzene. The benzene extract is washed with water, dried (anhydrous sodium sulfate), and concentrated in vacuo to an oil which is the crude title compound.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[C:9]1([SH:15])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[H-].[Na+]>CN(C)C=O>[C:9]1([S:15][C:2]2[N:3]=[C:4]([Cl:8])[CH:5]=[N:6][CH:7]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Name
Quantity
0.1 mol
Type
reactant
Smiles
C1(=CC=CC=C1)S
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with vigorous stirring under nitrogen at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water and benzene
EXTRACTION
Type
EXTRACTION
Details
The benzene extract
WASH
Type
WASH
Details
is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil which

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C1(=CC=CC=C1)SC1=CN=CC(=N1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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